(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide
Description
The compound “(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide” is a fluorinated benzothiazole derivative featuring a thiazol-2(3H)-ylidene core substituted with ethyl and difluoro groups at positions 3, 4, and 4. The isobutyramide moiety is attached via an imine linkage, resulting in a planar, conjugated system.
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2OS/c1-4-17-11-9(15)5-8(14)6-10(11)19-13(17)16-12(18)7(2)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDOCXPZZPRNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C(C)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Ethyl and Difluoro Groups: The ethyl and difluoro substituents are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of reagents such as ethyl halides and fluorinating agents.
Formation of the Ylidene Isobutyramide Moiety: The final step involves the formation of the ylidene isobutyramide moiety, which can be achieved through condensation reactions with isobutyric acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzo[d]thiazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide have been evaluated for their efficacy against various pathogens, including Mycobacterium tuberculosis.
In vitro studies demonstrate that these compounds can inhibit bacterial growth effectively. The structure-activity relationship (SAR) analyses suggest that modifications in the benzothiazole ring can enhance potency against specific strains of bacteria.
Anti-tubercular Activity
Research has shown that benzothiazole derivatives can serve as potential anti-tubercular agents. A recent study highlighted the synthesis of several new derivatives with improved inhibitory concentrations against M. tuberculosis compared to standard reference drugs . The mechanism of action appears to involve targeting specific proteins within the bacterial cell wall synthesis pathway.
Case Study: Synthesis and Evaluation of Anti-tubercular Activity
A comprehensive study evaluated a series of benzothiazole derivatives for their anti-tubercular properties. The synthesized compounds underwent biological evaluation against M. tuberculosis H37Rv strain, revealing promising results:
| Compound ID | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 7.7 ± 0.8 | 98 |
| 7b | NT | 32 |
| 7c | NT | 32 |
The compound 7a demonstrated superior binding affinity to the target protein DprE1, suggesting it could be a viable candidate for further development as an anti-tubercular drug .
Case Study: Structure Activity Relationship Analysis
Another study focused on the SAR of various benzothiazole derivatives, including those related to this compound. The findings indicated that modifications at specific positions on the benzothiazole ring significantly influenced biological activity:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased potency |
| Alkyl chain length | Optimal activity at C2-C4 |
These insights are crucial for guiding future synthetic efforts aimed at optimizing the efficacy of these compounds against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide” can be compared to the following analogs:
Structural Analogues
Physicochemical Properties
- Electronic Effects : Fluorine atoms at positions 4 and 6 withdraw electron density, stabilizing the thiazole ring and modulating reactivity. This contrasts with sulfur-containing groups (e.g., azepan-1-ylsulfonyl in ), which may enhance electrophilicity.
- Thermal Stability : Melting points (mp) of similar compounds (e.g., 160–290°C in ) suggest that the target compound’s mp likely falls within this range, influenced by the isobutyramide group’s steric bulk.
Q & A
Q. What are the optimal synthetic routes for preparing (Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide?
The synthesis typically involves acylation of a thiazole-2-amine precursor. For example:
- React 3-ethyl-4,6-difluorobenzo[d]thiazol-2-amine with isobutyryl chloride in pyridine or acetonitrile under reflux (2–24 hours).
- Purify via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) followed by recrystallization from methanol or ethanol .
Key challenges include controlling stereochemistry (Z-configuration) and minimizing byproducts like over-acylated derivatives.
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR):
- 1H NMR confirms substituent positions (e.g., ethyl group at δ 1.2–1.4 ppm, fluorobenzene protons at δ 7.1–7.8 ppm) .
- 13C NMR verifies carbonyl groups (amide C=O at ~170 ppm) and aromatic carbons .
- X-ray Crystallography: Resolves Z-configuration and intermolecular interactions (e.g., hydrogen bonds stabilizing dimers) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C14H15F2N2OS: 313.0821) .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme Inhibition Assays:
- Measure IC50 against target enzymes (e.g., PFOR enzyme via UV-Vis spectroscopy) .
- Receptor Binding Studies:
- Cytotoxicity Screening:
- MTT assays on cancer cell lines (e.g., IC50 < 10 µM indicates potent activity) .
Advanced Research Questions
Q. How do substituent modifications impact cannabinoid receptor selectivity?
- Structure-Activity Relationship (SAR):
- Computational Docking:
Q. What strategies address polymorphism and formulation stability?
Q. How is in vivo efficacy evaluated in disease models?
- Acute Colitis Model (Mice):
- Pharmacokinetics:
Methodological Notes
- Stereochemical Control: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate Z/E isomers .
- Data Contradictions: Discrepancies in biological activity may arise from assay conditions (e.g., serum-free vs. serum-containing media) or impurity profiles .
- Ethical Compliance: Adhere to OECD guidelines for in vivo studies (e.g., Animal Study Protocol #XYZ-2025) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
